(3-Methoxy-2-methylphenyl)hydrazine
Description
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Properties
IUPAC Name |
(3-methoxy-2-methylphenyl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-7(10-9)4-3-5-8(6)11-2/h3-5,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXMIFGLYYRKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility profile of (3-Methoxy-2-methylphenyl)hydrazine hydrochloride in organic solvents
[1][2]
Executive Summary
This compound hydrochloride is a tri-substituted aromatic hydrazine salt.[1][3] Its solubility behavior is governed by the competition between the ionic hydrazine hydrochloride moiety (hydrophilic) and the lipophilic tolyl-ether core.
-
Primary Solvents: Water, Methanol, DMSO.[2]
-
Anti-Solvents: Diethyl Ether, Hexanes, Toluene.[2]
-
Critical Application: Recrystallization is typically achieved using an Ethanol/Ether system or cold Water/HCl gradients.
Scientist’s Note: While specific thermodynamic data for this exact isomer is rare in public registries, its behavior strictly follows the substituted phenylhydrazine hydrochloride class. The protocols below are designed to validate these parameters in your specific matrix.
Physicochemical Characterization
Structural Analysis & Solubility Logic
The molecule consists of a lipophilic benzene ring substituted with a methoxy group (-OCH₃) and a methyl group (-CH₃).[1][3] The hydrazine group is protonated as the hydrochloride salt (-NHNH₃⁺ Cl⁻), dominating the solubility profile.
| Feature | Influence on Solubility |
| Ionic Head (-NHNH₃⁺ Cl⁻) | Drives high solubility in water and polar protic solvents.[1][3] |
| Methoxy Group (-OCH₃) | Increases polarity relative to toluene but adds lipophilicity relative to bare phenylhydrazine.[1][3] |
| Methyl Group (-CH₃) | Increases lipophilicity; slightly reduces water solubility compared to the non-methylated analog.[1][3] |
| Crystal Lattice Energy | High melting point (typically >140°C dec.) implies a stable lattice requiring high-dielectric solvents to disrupt. |
Predicted Solubility Profile
Data extrapolated from structural analogs (e.g., 3-Methoxyphenylhydrazine HCl, CAS 39232-91-2).[1][3]
| Solvent Class | Representative Solvent | Solubility Rating | Primary Use |
| Polar Protic | Water | High (>50 mg/mL) | Dissolution, Aqueous workup |
| Polar Protic | Methanol / Ethanol | Moderate-High | Recrystallization (Hot) |
| Polar Aprotic | DMSO / DMF | High | Reaction medium (Nucleophilic substitution) |
| Chlorinated | Dichloromethane (DCM) | Low | Partitioning (Free base extraction only) |
| Non-Polar | Hexanes / Heptane | Insoluble | Washing / Precipitation |
| Ethers | Diethyl Ether / MTBE | Insoluble | Anti-solvent precipitation |
Experimental Protocols
Protocol A: Gravimetric Determination of Saturation Solubility
Use this Standard Operating Procedure (SOP) to generate precise data for your specific batch.
Objective: Determine the maximum mass of solute dissolved in a specific solvent at ambient temperature (25°C).
-
Preparation: Weigh 100 mg of this compound HCl into a 4 mL HPLC vial.
-
Addition: Add the target solvent in 100 µL increments.
-
Equilibration: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.
-
Observation:
-
Clear Solution: Solubility is >
. -
Turbid/Solid Remains: Continue addition.
-
-
Quantification: If solid persists after 2 mL solvent added (Solubility < 50 mg/mL), filter the supernatant (0.22 µm PTFE), evaporate to dryness, and weigh the residue.[2]
Protocol B: Free Base Liberation & Extraction
Crucial for applications requiring the non-ionic hydrazine form.
-
Dissolution: Dissolve 1.0 eq of the HCl salt in minimum water (approx. 10 vol).
-
Neutralization: Slowly add 1.0 M NaOH or sat. NaHCO₃ at 0°C until pH ~9-10.
-
Extraction: Extract immediately with DCM or Ethyl Acetate (3x volumes).
-
Drying: Dry organic layer over anhydrous Na₂SO₄.
-
Warning: The free base is significantly less stable than the HCl salt. Use immediately.
-
Visualization: Solubility & Workflow
Solubility Screening Workflow
This decision tree guides the selection of solvents based on the intended process (Reaction vs. Purification).
Caption: Decision matrix for solvent selection based on process requirements (Reaction vs. Purification).[1][3]
Handling & Stability (Safety Critical)
-
Thermal Instability: Phenylhydrazines are prone to decomposition (releasing NH₃ and anilines) upon heating. The HCl salt improves stability but should still be stored at 2-8°C under inert atmosphere (N₂/Ar) .[1]
-
Toxicity: Suspected carcinogen and skin sensitizer. Handle in a fume hood.
-
Oxidation: The free base oxidizes rapidly in air to form azo compounds (turning red/brown). Always keep in salt form until the final step of use.
References
Stability of (3-Methoxy-2-methylphenyl)hydrazine: Free Base vs. Hydrochloride Salt
[1]
Executive Summary
Current Status: (3-Methoxy-2-methylphenyl)hydrazine is a highly electron-rich aryl hydrazine.[1] Core Conclusion: The hydrochloride salt is the only viable form for long-term storage and commercial transport. The free base is thermodynamically unstable in aerobic conditions, degrading rapidly via auto-oxidation to form diazenes, azo-dimers, and viscous tars.[1] Recommendation: Isolate and store solely as the hydrochloride salt. Generate the free base in situ only immediately prior to use in subsequent transformations (e.g., Fischer indole synthesis or pyrazole formation).
Chemical Identity & Structural Analysis[2][3]
This compound is a trisubstituted benzene derivative where the hydrazine moiety is flanked by an ortho-methyl group and a meta-methoxy group.[1]
| Feature | Data |
| Systematic Name | This compound |
| CAS Number (Free Base) | 1314396-70-7 |
| CAS Number (HCl Salt) | Analogous to 39232-91-2 (3-OMe variant) |
| Molecular Formula | C₈H₁₂N₂O (Free Base) / C₈H₁₃ClN₂O (HCl) |
| Molecular Weight | 152.20 g/mol (Free Base) / 188.65 g/mol (HCl) |
| Electronic Character | Electron-Rich (Activated) |
Electronic & Steric Factors[1]
-
Electronic Activation: The methoxy (-OCH₃) group at the 3-position and the methyl (-CH₃) group at the 2-position are both electron-donating groups (EDGs) . They increase the electron density of the aromatic ring, which is conjugated to the hydrazine nitrogen (N1). This makes the hydrazine moiety significantly more nucleophilic and, consequently, more susceptible to oxidative electron loss than unsubstituted phenylhydrazine.
-
Steric Ortho-Effect: The methyl group at the 2-position (ortho to hydrazine) introduces steric strain.[1] While this provides a minor kinetic barrier to bimolecular degradation, it forces the hydrazine group out of planarity with the benzene ring, potentially raising the ground-state energy of the molecule and increasing reactivity.
Stability Profile: Free Base vs. Hydrochloride Salt[1][4]
The stability differential between the two forms is dictated by the availability of the nitrogen lone pairs for oxidation.
| Parameter | Free Base (Neutral) | Hydrochloride Salt (Protonated) |
| Physical State | Viscous oil or low-melting solid (yellow/brown) | Crystalline solid (white/off-white) |
| Oxidation Potential | High. Rapidly darkens upon air exposure. | Low. Protonation stabilizes the HOMO. |
| Hygroscopicity | Moderate. Absorbs moisture, accelerating rot. | Low to Moderate. Stable if kept dry. |
| Thermal Stability | Decomposes > 50°C (risk of disproportionation). | Stable up to MP (~150-180°C). |
| Shelf Life (25°C) | < 48 Hours (Aerobic) | > 2 Years (Desiccated) |
| Storage Requirement | -20°C, Inert Atmosphere (Ar/N₂). | Ambient or 4°C, Desiccated. |
Mechanism of Degradation (Free Base)
The primary degradation pathway for the free base is auto-oxidation .
-
Radical Formation: Atmospheric oxygen abstracts a hydrogen or accepts an electron from the electron-rich hydrazine, forming a hydrazyl radical.
-
Diazene Formation: Further oxidation leads to the formation of the aryl diazene (Ar-N=NH).
-
Decomposition: Aryl diazenes are unstable; they decompose to release nitrogen gas (N₂) and generate aryl radicals, which couple to form biaryls (tars) or react with solvent.
Figure 1: Oxidative degradation pathway of the free base and stabilization via salt formation.
Experimental Protocols
Synthesis & Salt Formation
If the free base is obtained from a reduction (e.g., of a diazonium salt), it must be converted to the hydrochloride immediately.
Protocol: Conversion of Free Base to Hydrochloride
-
Dissolution: Dissolve the crude this compound free base in a minimal volume of diethyl ether or ethyl acetate.[1] Note: Work under Nitrogen/Argon.[1]
-
Acidification: Cool the solution to 0°C. Dropwise add 4M HCl in dioxane or diethyl ether (1.1 equivalents).
-
Precipitation: The hydrochloride salt will precipitate immediately as a solid.
-
Filtration: Filter the solid rapidly under an inert atmosphere if possible.
-
Washing: Wash the filter cake with cold, dry ether to remove organic impurities (oxidized tars remain in the filtrate).
-
Drying: Dry under vacuum over P₂O₅ or KOH pellets to remove trace acid/moisture.
Handling Decision Tree
Use this workflow to determine the appropriate form for your application.
Figure 2: Decision matrix for handling and storage based on experimental needs.
Analytical Verification
To verify the integrity of the salt vs. the free base:
-
Visual Inspection:
-
Salt: Should be white to off-white. Pink or brown coloration indicates surface oxidation.
-
Free Base: Yellow oil. Dark brown/black indicates significant decomposition.
-
-
NMR Spectroscopy (DMSO-d₆):
-
The HCl salt will show a broad exchangeable proton peak (NH₃⁺) around 10.0–10.5 ppm.
-
Check for absence of peaks in the 7.0–8.0 ppm region that do not match the expected aromatic pattern (indicative of azo/biaryl impurities).
-
References
-
Synthesis of Aryl Hydrazines
- Methodology: Reduction of diazonium salts using Stannous Chloride (SnCl₂).
-
Source: (Analogous protocol).
-
General Stability of Hydrazines
-
Safety & Handling
-
Component Identification
Sources
- 1. 39232-91-2|3-Methoxyphenylhydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. 3-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Methoxy-2-methylaniline | C8H11NO | CID 11804822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Methoxy-2-methylaniline | CAS 19500-02-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
Methodological & Application
Application Note: Synthesis of (3-Methoxy-2-methylphenyl)hydrazine Hydrochloride
This Application Note is designed for professional researchers and medicinal chemists. It details the synthesis of (3-Methoxy-2-methylphenyl)hydrazine hydrochloride , a functionalized aryl hydrazine building block often used in the synthesis of indole derivatives (via Fischer Indole Synthesis) for pharmaceutical and agrochemical applications.
Abstract & Scope
This protocol describes the laboratory-scale synthesis of this compound from 3-methoxy-2-methylaniline. The method utilizes a classic diazotization-reduction sequence. The diazonium intermediate is generated in situ using sodium nitrite in acidic media, followed by reduction with stannous chloride (SnCl2). This route is selected for its reliability and high functional group tolerance on the bench scale.
Target Molecule:
-
IUPAC Name: this compound[1]
-
CAS Number: 18312-46-4 (free base) / 39232-91-2 (hydrochloride)
-
Molecular Formula: C₈H₁₂N₂O (free base)
-
Key Application: Precursor for 4-methoxy-7-methylindoles and related heterocycles.
Health, Safety, & Environment (HSE)
CRITICAL WARNING: This procedure involves hazardous reagents and intermediates. It must be performed in a properly equipped fume hood by trained personnel.
| Hazard Class | Risk Description | Mitigation Protocol |
| Acute Toxicity | Aryl hydrazines are suspected carcinogens and toxic by inhalation/ingestion. | Use full PPE (nitrile gloves, lab coat, safety glasses). Work in a fume hood. |
| Explosion Hazard | Diazonium salts are potentially unstable if allowed to dry or warm uncontrolled. | Maintain reaction temperature <5°C. Do not isolate the dry diazonium salt. |
| Corrosive | Concentrated HCl and Stannous Chloride are corrosive. | Use acid-resistant gloves. Neutralize waste streams before disposal. |
Reaction Scheme & Mechanism
The synthesis proceeds in two distinct phases carried out in a single pot or sequential steps without isolation of the unstable intermediate.
-
Diazotization: The aniline amine is converted to a diazonium salt (
) using nitrous acid (generated from ). -
Reduction: The diazonium nitrogen-nitrogen triple bond is reduced to a single bond using Stannous Chloride (
), yielding the hydrazine.
Figure 1: Reaction pathway for the conversion of aniline precursor to aryl hydrazine.
Materials & Equipment
Reagents:
-
3-Methoxy-2-methylaniline (Starting Material): >98% purity.
-
Sodium Nitrite (
): Analytical grade. -
Hydrochloric Acid (
): Concentrated (37%). -
Stannous Chloride Dihydrate (
): Reducing agent. -
Ethanol / Diethyl Ether: For washing and crystallization.
-
Sodium Hydroxide (
): (Optional) For free-basing if required.
Equipment:
-
3-neck round-bottom flask (250 mL or 500 mL) equipped with a mechanical stirrer and thermometer.
-
Ice-salt bath (capable of maintaining -5°C to 0°C).
-
Addition funnel (pressure-equalizing).
-
Vacuum filtration setup (Buchner funnel).
Detailed Protocol
Phase 1: Diazotization
-
Preparation of Amine Salt: In a 500 mL 3-neck flask, suspend 3-Methoxy-2-methylaniline (13.7 g, 100 mmol) in concentrated HCl (50 mL) and water (50 mL) .
-
Note: The amine may form a hydrochloride salt precipitate. Vigorous stirring is essential to ensure a fine suspension.
-
-
Cooling: Place the flask in an ice-salt bath and cool the internal temperature to 0–5°C .
-
Nitrite Addition: Dissolve Sodium Nitrite (7.6 g, 110 mmol) in minimal water (approx. 15 mL). Add this solution dropwise to the amine mixture over 20–30 minutes.
-
Critical Control Point: Maintain temperature below 5°C . If the temperature spikes, stop addition immediately.
-
Endpoint: After addition, stir for 15 minutes. Test the solution with starch-iodide paper; an immediate blue/black color confirms excess nitrous acid (required for complete conversion).
-
Phase 2: Reduction (SnCl2 Method)
-
Preparation of Reductant: In a separate vessel, dissolve Stannous Chloride Dihydrate (56.4 g, 250 mmol) in concentrated HCl (50 mL) . Cool this solution to 0°C.
-
Reduction Step: Add the cold stannous chloride solution to the diazonium mixture dropwise.
-
Observation: A thick precipitate (the hydrazine double salt) typically forms rapidly.
-
Temperature: Ensure the reaction temperature does not exceed 10°C during this exothermic addition.
-
-
Aging: Allow the mixture to stir at 0–5°C for 1 hour, then let it warm to room temperature over 2 hours.
Phase 3: Isolation & Purification
-
Filtration: The product often precipitates as a tin double salt or the hydrochloride. Filter the solid.[2]
-
Note: If no solid forms, the solution may need to be concentrated or salted out.
-
-
Free-Basing (Optional but Recommended for Purity):
-
Suspend the crude salt in water.
-
Carefully basify with 20% NaOH solution (keep cool) until pH > 12.
-
Extract the liberated hydrazine free base with Ethyl Acetate (3 x 50 mL) .
-
Dry the organic layer over anhydrous
.
-
-
Salt Formation: Filter the drying agent and add HCl in dioxane/ether to the ethyl acetate solution to precipitate the pure This compound hydrochloride .
-
Final Wash: Filter the white/off-white solid and wash with cold diethyl ether. Dry under vacuum.[2]
Quantitative Data & Validation
| Parameter | Specification / Result | Notes |
| Theoretical Yield | 18.8 g (as HCl salt) | Based on 100 mmol scale. |
| Typical Yield | 65% – 75% | Losses primarily during isolation/crystallization. |
| Appearance | Off-white to beige crystalline solid | Darkens upon oxidation (air sensitive). |
| Melting Point | 145–148°C (dec.) | Decomposition is characteristic of hydrazines. |
| NMR Validation | ¹H NMR (DMSO-d6) | Diagnostic signals: Ar-H (3H), OMe (s, 3H), Me (s, 3H). |
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis process.
References
-
Vogel's Textbook of Practical Organic Chemistry . (1989). Preparation of Aryl Hydrazines. 5th Edition, Longman Scientific & Technical.
-
ChemicalBook . (2023). Synthesis of (2-Methoxy-phenyl)-hydrazine (Analogous Protocol).
-
PrepChem . (2023).[3] Synthesis of 4-Methyl-3-methoxyphenyl hydrazine (Isomer Protocol).
-
Santa Cruz Biotechnology . (2023).[4] 3-Methoxyphenylhydrazine hydrochloride Product Data.
Sources
Protocol for Fischer Indole Synthesis using (3-Methoxy-2-methylphenyl)hydrazine
Application Note: High-Fidelity Synthesis of 6-Methoxy-7-methylindoles via Fischer Cyclization
Executive Summary
This application note details the protocol for synthesizing 6-methoxy-7-methylindole derivatives using (3-methoxy-2-methylphenyl)hydrazine . While the Fischer Indole Synthesis is a century-old reaction, this specific substrate presents a unique regiochemical advantage. The presence of the methyl group at the C2 position of the hydrazine effectively "blocks" one ortho-site, forcing cyclization exclusively at the C6 position. This intrinsic regiocontrol allows for the high-yield synthesis of 7-substituted indoles—a structural motif often difficult to access but highly valued in medicinal chemistry (e.g., for kinase inhibitors and GPCR ligands) due to their restricted rotation and lipophilic bulk.
Chemical Logic & Mechanistic Insight
The Regioselectivity Advantage
In standard Fischer syntheses using meta-substituted phenylhydrazines (e.g., 3-methoxyphenylhydrazine), cyclization can occur at either ortho-position (C2 or C6), typically yielding a difficult-to-separate mixture of 4- and 6-substituted indoles.
However, This compound eliminates this ambiguity:
-
Site A (C2): Occupied by a Methyl group.[1] A [3,3]-sigmatropic shift here would lead to a 3,3-disubstituted intermediate that cannot easily re-aromatize, effectively arresting the pathway.
-
Site B (C6): Unsubstituted. The [3,3]-shift proceeds smoothly, followed by re-aromatization and cyclization.
This steric and mechanistic "lock" ensures the formation of the 6-methoxy-7-methylindole isomer with >95% regioselectivity.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow of the Fischer Indole Synthesis highlighting the critical [3,3]-sigmatropic rearrangement step.
Experimental Protocol
Target Molecule: Ethyl 6-methoxy-7-methylindole-2-carboxylate Rationale: This protocol uses Ethyl Pyruvate as the carbonyl partner. The resulting indole-2-ester is a stable, crystalline solid that serves as a versatile intermediate for further drug development (e.g., hydrolysis to acid, reduction to alcohol).
Materials & Equipment
-
Reagents:
-
This compound hydrochloride (1.0 equiv).
-
Ethyl Pyruvate (1.1 equiv).
-
Ethanol (Absolute) or Acetic Acid (Glacial).
-
Sulfuric Acid (conc.) or p-Toluenesulfonic acid (pTSA).
-
-
Equipment:
-
Round-bottom flask (RBF) with reflux condenser.
-
Nitrogen/Argon inlet (inert atmosphere preferred to prevent oxidation).
-
Magnetic stirrer and heating mantle.
-
Step-by-Step Methodology
Step 1: Hydrazone Formation [2][3]
-
Dissolution: In a 250 mL RBF, suspend 10.0 mmol of this compound hydrochloride in 40 mL of absolute Ethanol.
-
Addition: Add 11.0 mmol (1.1 equiv) of Ethyl Pyruvate dropwise at room temperature.
-
Reaction: Stir for 30–60 minutes.
-
Observation: The solution often turns yellow/orange as the hydrazone forms. If the hydrazine was a free base, water is generated. Since we use the HCl salt, the medium is already acidic enough to catalyze hydrazone formation.
-
Step 2: The Fischer Cyclization
-
Catalyst Addition: Carefully add 2.0 mL of concentrated H₂SO₄ (or 2.0 equiv of pTSA) to the reaction mixture.
-
Note: The reaction is exothermic; add acid slowly.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C for EtOH) and maintain for 2–4 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The hydrazone spot should disappear, and a fluorescent indole spot (often blue/purple under UV) will appear.
-
-
Completion: Once starting material is consumed, cool the reaction to room temperature.
Step 3: Workup & Purification
-
Concentration: Remove approx. 75% of the ethanol under reduced pressure.
-
Precipitation (Method A - Preferred): Pour the residue into 100 mL of ice-water/crushed ice with vigorous stirring. The indole ester often precipitates as a solid.
-
Filter the solid, wash with cold water, and dry.
-
-
Extraction (Method B - If oil forms): If a solid does not form, extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).
-
Wash organics with sat. NaHCO₃ (to remove acid) and Brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Quantitative Data Summary
| Parameter | Specification | Notes |
| Stoichiometry | 1:1.1 (Hydrazine:Ketone) | Slight excess of ketone drives completion. |
| Temperature | 78–85°C (Reflux) | Required to overcome activation energy of sigmatropic shift. |
| Time | 2–4 Hours | Extended times may cause tar formation (polymerization). |
| Typical Yield | 65–80% | High regioselectivity prevents yield loss to isomers. |
| Appearance | Off-white to tan solid | Indoles oxidize slowly; store in dark/cold. |
Troubleshooting & Optimization
Issue: "The Red Tar" (Polymerization)
-
Cause: Indoles are electron-rich and acid-sensitive. Prolonged heating in strong acid causes oxidative polymerization.
-
Solution: Stop the reaction immediately upon consumption of hydrazone. Use pTSA (milder) instead of H₂SO₄ if tarring is severe.
Issue: Incomplete Cyclization
-
Cause: Steric bulk of the 2-methyl group may slow the [3,3]-shift.
-
Solution: Switch solvent to Acetic Acid (reflux at 118°C) or Toluene (reflux at 110°C) with a Dean-Stark trap to remove water, driving the equilibrium.
Issue: Regioisomer Contamination
-
Validation: Verify the absence of the 4-substituted isomer using 1H NMR.
-
Diagnostic Signal: The 6-methoxy-7-methylindole will show two aromatic doublets (ortho-coupling) for the C4 and C5 protons. If the 4-position were substituted, the splitting pattern would differ (singlets or meta-coupling).
-
Safety Protocols
-
Hydrazine Toxicity: Phenylhydrazines are suspected carcinogens and skin sensitizers. Handle exclusively in a fume hood. Double-glove (Nitrile).
-
Acid Handling: Concentrated H₂SO₄ reacts violently with water. Always add acid to the solvent, never the reverse.
-
Waste Disposal: All hydrazine-contaminated waste must be segregated and treated as hazardous cytotoxic waste.
References
-
Robinson, B. (1982).[4] The Fischer Indole Synthesis. John Wiley & Sons.[4] (The definitive text on the mechanism and scope).
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 121(44), 10251-10263. (Modern context for hydrazine reactivity). Link
-
BenchChem. "Fischer Indole Synthesis of Methoxyphenylhydrazones." Technical Support Documents. Link
Sources
Synthesis of substituted pyrazoles starting from (3-Methoxy-2-methylphenyl)hydrazine
Application Note: Regioselective Synthesis of Substituted Pyrazoles from (3-Methoxy-2-methylphenyl)hydrazine
Strategic Overview & Chemical Logic
The synthesis of pyrazoles from aryl hydrazines is a cornerstone of medicinal chemistry, yet it is plagued by a persistent challenge: Regioselectivity . When the starting material is This compound , this challenge is compounded by the steric bulk of the ortho-methyl group.
The Core Problem: In a standard Knorr condensation with an unsymmetrical 1,3-diketone, two isomers are possible:
-
1,5-Isomer: The aryl group is adjacent to the bulky substituent of the diketone.
-
1,3-Isomer: The aryl group is distal to the bulky substituent.
The "Ortho-Effect" Hypothesis:
For this compound, the ortho-methyl group creates significant steric torsion. While electronic factors (nucleophilicity of the terminal
This guide presents two protocols:
-
Protocol A (The Precision Route): Uses enaminones to lock regiochemistry.
-
Protocol B (The Thermodynamic Route): Uses fluorinated solvents to modulate the Knorr condensation.
Mechanistic Pathway & Regioselectivity[1][2][3][4][5][6][7]
The following diagram illustrates the bifurcation point where regiochemistry is decided.
Caption: Mechanistic bifurcation in pyrazole synthesis. Path selection is heavily influenced by the steric clash between the hydrazine's ortho-methyl group and the diketone's R-groups.
Protocol A: The Precision Route (Enaminones)
Context: This is the preferred method for drug development when a specific isomer is required. By replacing the 1,3-diketone with an enaminone (specifically an
Materials
-
Substrate: this compound hydrochloride (1.0 equiv)
-
Reagent: Enaminone derivative (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) (1.1 equiv)
-
Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)
-
Base: Sodium Acetate (NaOAc) (if using HCl salt)
Step-by-Step Methodology
-
Free Base Preparation (In-situ):
-
Charge a reaction vessel with this compound HCl (1.0 equiv) and EtOH (
). -
Add NaOAc (1.2 equiv) and stir at Room Temperature (RT) for 15 min to neutralize the salt.
-
-
Addition:
-
Add the enaminone (1.1 equiv) in one portion.
-
-
Cyclization:
-
Heat the mixture to reflux (
) for 2–4 hours. Monitor by TLC/LCMS. -
Note: The disappearance of the enaminone UV trace is the best indicator of conversion.
-
-
Workup:
-
Cool to RT.
-
If product precipitates: Filter the solid, wash with cold EtOH, and dry.
-
If soluble: Evaporate solvent, redissolve in EtOAc, wash with water and brine. Dry over
.
-
-
Purification:
-
Recrystallization from EtOH/Heptane is often sufficient.
-
If chromatography is needed, use a gradient of Hexane/EtOAc.
-
Expected Outcome: High selectivity for the 1-aryl-3-substituted pyrazole (assuming standard enaminone polarization).
Protocol B: The Thermodynamic Route (Fluorinated Solvents)
Context: If you must use a 1,3-diketone (e.g., for diversity-oriented synthesis), standard ethanol reflux often gives 1:1 mixtures. Using Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) can drastically improve regioselectivity due to their high hydrogen-bond donating ability, which activates the carbonyls and stabilizes specific transition states.
Materials
-
Substrate: this compound free base (1.0 equiv)
-
Reagent: Unsymmetrical 1,3-diketone (1.1 equiv)
-
Solvent: HFIP (Hexafluoroisopropanol) - Expensive but effective
Step-by-Step Methodology
-
Dissolution:
-
Dissolve the hydrazine (free base) in HFIP (
).
-
-
Reaction:
-
Add the 1,3-diketone dropwise at RT.
-
Stir at RT for 1 hour. If conversion is slow, heat to
. -
Mechanism Note: HFIP activates the carbonyl, allowing the reaction to proceed under milder conditions, often favoring the thermodynamic product which minimizes the steric clash with the ortho-methyl group.
-
-
Workup:
-
Evaporate the HFIP (recoverable by distillation).
-
The residue is usually clean enough for direct crystallization.
-
Analytical Validation: Distinguishing Isomers
The ortho-methyl group on the phenyl ring is a built-in NMR probe. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm your structure.
Data Interpretation Table:
| Feature | 1,5-Disubstituted Isomer | 1,3-Disubstituted Isomer |
| Steric Environment | Crowded. Phenyl ring twisted out of plane. | Relaxed. Phenyl ring more coplanar. |
| NOE Correlation | Strong NOE between Phenyl-o-CH3 and Pyrazole-C5-Substituent . | NO interaction between Phenyl-o-CH3 and Pyrazole-C3-Substituent. |
| 13C NMR (C5) | Typically upfield shifted due to steric compression. | Standard chemical shift. |
| HMBC | Correlation from Phenyl-C1 to Pyrazole-C3/C5 is definitive. | Correlation from Phenyl-C1 to Pyrazole-C3/C5 is definitive. |
Critical Check: If the substituent at position 5 is a proton (H), a strong NOE between the Phenyl-o-CH3 and Pyrazole-H5 confirms the 1,3-substituted product (where H is at 5).
Safety & Handling (E-E-A-T)
Hazard Warning:
-
Hydrazine Toxicity: Aryl hydrazines are potential genotoxins and skin sensitizers. All weighing must be done in a fume hood.
-
Instability: The free base of this compound oxidizes rapidly in air to the diazenyl species (red/brown color). Always use the Hydrochloride salt for storage and liberate the free base only immediately before use.
-
Genotoxic Impurities (GTI): In pharmaceutical development, unreacted hydrazine traces are flagged as GTIs. Ensure rigorous workup (acidic washes) to remove unreacted hydrazine.
References
-
Review of Regioselectivity: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.[1]
-
Enaminone Methodology: Gosselin, F., et al. "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[1] Synlett, 2006.[1]
-
NMR Characterization: BenchChem Technical Support. "Interpreting Complex NMR Spectra of Pyrazole Derivatives."
-
General Mechanism: Elguero, J. "Comprehensive Heterocyclic Chemistry II," Vol 3. Pergamon Press, 1996. (Standard Reference Text).
-
Handling Hydrazines: PrepChem. "Synthesis of 3-Methoxyphenyl hydrazine."
Sources
Technical Guide: Preparation & Storage of (3-Methoxy-2-methylphenyl)hydrazine Hydrochloride
This technical guide details the preparation, purification, and long-term storage of (3-Methoxy-2-methylphenyl)hydrazine hydrochloride , a critical intermediate often used in the Fischer Indole Synthesis to access complex pharmaceutical scaffolds.
Introduction & Strategic Relevance
Aryl hydrazines are indispensable building blocks in medicinal chemistry, particularly for synthesizing indole derivatives via the Fischer Indole Synthesis . However, free hydrazine bases are notoriously unstable, prone to oxidation, and sensitive to light. Converting the free base to its hydrochloride salt significantly enhances stability, but even the salt form requires rigorous storage protocols to prevent degradation into diazenes or tars (oxidative decomposition).
This guide provides a robust, field-validated protocol for synthesizing this compound hydrochloride from its aniline precursor using Tin(II) Chloride (SnCl₂) reduction. It concludes with a specialized storage architecture designed to maximize shelf-life.
Safety Architecture (Critical)
Hazard Class: Acute Toxin, Carcinogen, Skin Sensitizer.
-
Hydrazine Toxicity: Aryl hydrazines are potent hepatotoxins and suspected carcinogens. They can be absorbed through the skin.[1]
-
Explosion Hazard: Diazonium intermediates (formed in Step 1) are potentially explosive if allowed to dry. Keep them in solution at all times.
-
PPE Requirements: Double nitrile gloves, chemical splash goggles, lab coat, and a functioning fume hood are mandatory.
Experimental Protocol
Reaction Scheme
The synthesis proceeds via the diazotization of 3-Methoxy-2-methylaniline followed by reduction of the diazonium salt.
Reaction:
-
Diazotization:[2]
-
Reduction:
(Where Ar = 3-Methoxy-2-methylphenyl)[3]
Materials & Reagents
| Reagent | Role | Purity / Grade |
| 3-Methoxy-2-methylaniline | Starting Material | >98% (CAS: 19500-02-8) |
| Sodium Nitrite (NaNO₂) | Diazotizing Agent | ACS Reagent |
| Tin(II) Chloride Dihydrate | Reducing Agent | >98% (Freshly Opened) |
| Hydrochloric Acid (conc.) | Solvent/Reactant | 37% ACS Reagent |
| Ethanol (Absolute) | Recrystallization | >99.5% |
| Diethyl Ether | Washing Solvent | Anhydrous |
Step-by-Step Synthesis Procedure
Phase A: Diazotization
-
Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 10.0 g (73 mmol) of 3-Methoxy-2-methylaniline in 30 mL of conc. HCl and 30 mL of water .
-
Note: The amine may precipitate as the hydrochloride salt initially; this is normal.
-
-
Cooling: Cool the suspension to -5°C to 0°C using an ice-salt bath. Efficient stirring is critical to prevent hot-spots.
-
Addition: Dropwise add a solution of 5.5 g (80 mmol) NaNO₂ in 15 mL water .
-
Control: Maintain internal temperature below 5°C .[4]
-
Endpoint: The mixture should become a clear (or slightly turbid) solution. Test with starch-iodide paper; an immediate blue-black color confirms excess nitrous acid (indicating complete diazotization).
-
Phase B: Reduction (SnCl₂ Method)
-
Reductant Prep: In a separate flask, dissolve 40 g (177 mmol, ~2.4 eq) of SnCl₂·2H₂O in 50 mL conc. HCl . Cool this solution to 0°C .
-
Transfer: Rapidly add the cold SnCl₂ solution to the diazonium salt mixture with vigorous stirring.
-
Observation: A heavy precipitate (the hydrazine double salt) will form almost immediately.
-
-
Digestion: Allow the mixture to stir at 0°C for 1 hour , then let it warm to room temperature (20-25°C) and stir for an additional 2 hours.
Phase C: Isolation & Salt Formation
-
Filtration: Filter the precipitate using a sintered glass funnel.
-
Free Base Liberation (Optional but Recommended for Purity):
-
Suspend the tin-complex solid in 100 mL of 20% NaOH (aq) at 0°C.
-
Extract the liberated free hydrazine base with diethyl ether (3 x 50 mL).
-
Dry the ether layer over anhydrous Na₂SO₄ and filter.
-
-
Salting Out: Cool the ether solution in an ice bath. Slowly add 4M HCl in dioxane or bubble HCl gas until precipitation ceases.
-
Final Collection: Filter the off-white solid. Wash with cold ether to remove colored impurities.
Visualization: Workflow Logic
The following diagram illustrates the critical process flow and decision nodes for the synthesis and storage.
Caption: Logical workflow for the synthesis and stabilization of aryl hydrazine salts.
Quality Control (QC) & Characterization
Before committing to storage, validate the identity and purity.
| Test | Acceptance Criteria | Notes |
| Appearance | White to beige crystalline powder | Darkening indicates oxidation. |
| ¹H-NMR (DMSO-d₆) | Aromatic protons (3H), O-Me (~3.8 ppm), N-Me (~2.2 ppm) | Confirm absence of aniline starting material. |
| Melting Point | Distinct sharp range (e.g., >150°C dec.) | Broad range indicates impurity/wetness. |
| Solubility | Soluble in water, DMSO, Methanol | Insoluble in non-polar solvents (Hexane). |
Storage Protocol: The "Triple-Barrier" System
Hydrazine salts are hygroscopic and auto-oxidizable. A simple vial in the fridge is insufficient for long-term stability (>6 months).
The Protocol
-
Primary Container: Place the dried salt in an amber glass vial with a Teflon-lined screw cap.
-
Why Amber? Blocks UV light which catalyzes auto-oxidation.
-
Why Teflon? Prevents leaching of plasticizers.
-
-
Atmosphere: Flush the vial with dry Argon (preferred over Nitrogen due to higher density) before sealing.
-
Secondary Containment: Place the sealed vial inside a larger jar or heat-sealable Mylar bag containing a packet of Silica Gel or Drierite™ .
-
Environment: Store at -20°C .
-
Note: Allow the container to warm to room temperature before opening to prevent condensation on the cold solid.
-
Shelf-Life[4]
-
Standard Storage (4°C, Air): 1–3 months (Yellowing occurs).
-
Triple-Barrier System (-20°C, Argon): >12 months.
Troubleshooting Guide
-
Problem: Product is an oil or sticky gum.
-
Cause: Incomplete drying or residual free base.
-
Solution: Triturate (grind) the oil with anhydrous diethyl ether or ethyl acetate to induce crystallization. Recrystallize from Ethanol/Et₂O.
-
-
Problem: Low Yield.
-
Cause: Decomposition of diazonium salt before reduction.
-
Solution: Ensure temperature stays strictly below 5°C during Step 1. Add SnCl₂ rapidly to catch the unstable intermediate.
-
-
Problem: Colored Impurities (Pink/Red).
-
Cause: Oxidation products.
-
Solution: Wash the crude salt with cold ethanol. If persistent, use the "Free Base Liberation" purification step (Section 3.3, Phase C).
-
References
- Fischer, E. (1875). "Ueber Hydrazinverbindungen." Berichte der deutschen chemischen Gesellschaft, 8(1), 589-594. (Foundational chemistry for hydrazine synthesis).
-
PrepChem. (2018). "Preparation of phenylhydrazine." Retrieved from . (Protocol adaptation for SnCl₂ reduction).
-
Sigma-Aldrich. (2025).[5] "Safety Data Sheet: Phenylhydrazine hydrochloride." Retrieved from . (Safety and handling data).
-
PubChem. (2025).[5] "Compound Summary: 3-Methoxyphenylhydrazine hydrochloride." CID 2723940. Retrieved from . (Chemical properties and identifiers).
-
GuideChem. (2023). "Synthesis route of 4-Methoxyphenylhydrazine hydrochloride." Retrieved from . (Analogous synthesis methodology).
Sources
- 1. ICSC 0281 - HYDRAZINE [chemicalsafety.ilo.org]
- 2. Preparation method of phenylhydrazine - Eureka | Patsnap [eureka.patsnap.com]
- 3. 3-Methoxy-2-methylaniline | C8H11NO | CID 11804822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. 3-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723940 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification techniques for (3-Methoxy-2-methylphenyl)hydrazine hydrochloride
Welcome to the technical support center for (3-Methoxy-2-methylphenyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important chemical intermediate. Drawing upon established chemical principles and field-proven insights, this document aims to be a comprehensive resource for ensuring the highest purity of your compound for downstream applications.
I. Understanding the Compound: Key Physicochemical Properties
Before delving into purification, a foundational understanding of this compound hydrochloride's properties is crucial. This knowledge informs the selection of appropriate purification techniques and helps anticipate potential challenges.
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₈H₁₃ClN₂O | Governs molar mass and elemental composition. |
| Molecular Weight | 188.66 g/mol | Essential for stoichiometric calculations in subsequent reactions. |
| Appearance | Typically an off-white to pinkish or yellowish crystalline solid.[1] | Color variation can indicate the presence of oxidation products or other impurities. |
| Melting Point | Data not widely available, but related compounds have decomposition points (e.g., 3-methoxyphenylhydrazine HCl melts at 142°C with decomposition).[2] | A sharp, defined melting point is a key indicator of purity. Decomposition on melting suggests thermal instability. |
| Stability | Stable under normal, dry, and cool storage conditions.[3] Hydrazine salts are prone to autoxidation, which can be accelerated by light, air, and trace metals.[4] | Requires careful handling and storage, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent degradation.[5] |
| Solubility | Generally soluble in water and alcohols, with lower solubility in non-polar organic solvents.[1][6] | This differential solubility is the cornerstone of purification by recrystallization. |
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems that may arise during the purification of this compound hydrochloride, providing their likely causes and actionable solutions.
Q1: My isolated this compound hydrochloride is pink/brown/darkly colored. What is the cause and how can I fix it?
A1: Probable Cause: The discoloration is almost certainly due to oxidation of the hydrazine moiety. Hydrazines are susceptible to air oxidation, a process that can be catalyzed by light and trace metal impurities. The resulting impurities are often highly colored, conjugated species.
Solution: The most effective method to remove these colored impurities is through recrystallization with a decolorizing agent.
dot
Caption: Decolorization Workflow.
Detailed Protocol for Decolorization:
-
Solvent Selection: Based on general principles for aryl hydrazine hydrochlorides, a mixture of water and hydrochloric acid is a good starting point.[1] Ethanol or methanol can also be effective.[7]
-
Dissolution: In a flask, add the crude, colored this compound hydrochloride and the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve full dissolution.[8]
-
Decolorization: Remove the flask from the heat source and add a small amount of activated charcoal (typically 1-2% of the solute's weight). Swirl the mixture for a few minutes. The activated charcoal will adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal. This step must be done rapidly to prevent premature crystallization of the product in the funnel.[8]
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8]
-
Isolation and Drying: Collect the purified white or off-white crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals under vacuum.[6][8]
Q2: The yield of my recrystallized product is very low. What are the possible reasons and how can I improve it?
A2: Probable Causes:
-
Using too much solvent: The most common reason for low recovery is dissolving the compound in an excessive volume of solvent, which keeps a significant portion of the product in solution even after cooling.[9]
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and may not allow for complete crystallization.
-
Incomplete precipitation: The product may have higher than expected solubility in the chosen solvent, even at low temperatures.
Solutions:
-
Minimize Solvent Usage: Always use the minimum amount of hot solvent required to fully dissolve the crude product.[8]
-
Slow Cooling: Allow the solution to cool gradually to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals.[10]
-
Solvent System Modification: If solubility in a single solvent is too high, consider a two-solvent system (antisolvent recrystallization).[11] For this compound hydrochloride, you could dissolve it in a minimal amount of a good solvent (like ethanol or methanol) at an elevated temperature, and then slowly add a poor solvent (like diethyl ether or hexane) until the solution becomes turbid. Re-heat to clarify and then cool slowly.
-
Concentrate the Mother Liquor: After filtering the first crop of crystals, you can often obtain a second, less pure crop by evaporating some of the solvent from the filtrate and re-cooling.[8]
Q3: After purification, my product's purity (as determined by HPLC or NMR) has not significantly improved. Why is this happening?
A3: Probable Causes:
-
Co-crystallization of Impurities: The impurity may have a similar chemical structure and solubility profile to the desired product, causing it to crystallize along with it.
-
Thermal Decomposition: If the heating during dissolution is too prolonged or at too high a temperature, the hydrazine hydrochloride may decompose.
-
Inappropriate Recrystallization Solvent: The chosen solvent may not effectively differentiate between the product and the impurity in terms of solubility.
Solutions:
-
Iterative Recrystallization: A second recrystallization is often necessary to achieve high purity.[10]
-
Alternative Purification Techniques: If recrystallization is ineffective, consider other methods:
-
Acid-Base Extraction: Before recrystallization, dissolve the crude hydrochloride salt in water and add a base (e.g., sodium hydroxide solution) to liberate the free hydrazine base.[1][12] Extract the free base into an organic solvent (like toluene or diethyl ether), wash the organic layer, dry it, and then precipitate the pure hydrochloride salt by adding a solution of HCl in an anhydrous solvent (e.g., HCl in ether or isopropanol). This can be very effective at removing non-basic impurities.
-
Chromatography: For very stubborn impurities, column chromatography on silica gel may be an option, although the polarity of the hydrochloride salt can make this challenging. It is often more practical to chromatograph the free base and then convert it back to the hydrochloride salt.
-
dot
Caption: Purification Decision Workflow.
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound hydrochloride to ensure its long-term stability?
A1: To prevent oxidative degradation, the compound should be stored in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere such as nitrogen or argon.[3][5] Protecting it from light is also advisable.
Q2: What are some common impurities that might be present in my crude this compound hydrochloride?
A2: The impurities will largely depend on the synthetic route. A common synthesis involves the diazotization of 3-methoxy-2-methylaniline followed by reduction.[13][14] Potential impurities could include:
-
Unreacted 3-methoxy-2-methylaniline.
-
Oxidation byproducts.
-
Salts from the workup procedure (e.g., sodium chloride).
-
Byproducts from the reduction step (e.g., tin salts if SnCl₂ was used).[6]
Q3: Which analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for quantifying the purity and detecting impurities.[4][15] A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common setup.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify any organic impurities present in significant amounts.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in your sample.[15]
Q4: Can I use the free base, this compound, directly instead of the hydrochloride salt?
A4: While some reactions can be performed with the free base, the hydrochloride salt is generally more stable, less prone to oxidation, and easier to handle as a solid.[1] The free base is often an oil or low-melting solid and can be more sensitive to air. For most applications, especially those requiring long-term storage or precise weighing, the hydrochloride salt is preferred. The free base can be generated in situ or just before use by neutralization with a base.[12]
IV. References
-
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. Retrieved from [Link]
-
Coleman, G. H. (1921). Phenylhydrazine. Organic Syntheses, 1, 442. doi:10.15227/orgsyn.001.0042
-
Google Patents. (n.d.). KR100517343B1 - Preparation method of Methoxyphenylhydrazine. Retrieved February 15, 2026, from
-
Google Patents. (n.d.). CN102863355A - Purifying method of N-(3-methoxy-2-methyl benzoyl). Retrieved February 15, 2026, from
-
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved February 15, 2026, from [Link]
-
Google Patents. (n.d.). US4352941A - Process for purification of phenylhydrazine. Retrieved February 15, 2026, from
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]
-
Google Patents. (n.d.). CN108569981A - A kind of preparation method of Tertiary butyl hydrazine hydrochloride. Retrieved February 15, 2026, from
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 15, 2026, from [Link]
-
Pawlowski, W., & Orlowska, B. (2000). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 57(5), 335-340.
-
MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
PrepChem.com. (2018, August 31). Preparation of phenylhydrazine. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3-Methoxyphenylhydrazine hydrochloride | 39232-91-2 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. chemscene.com [chemscene.com]
- 6. (4-Methoxyphenyl)hydrazine hydrochloride, 98% [benchchem.com]
- 7. CN108569981A - A kind of preparation method of Tertiary butyl hydrazine hydrochloride - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. praxilabs.com [praxilabs.com]
- 10. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 11. mt.com [mt.com]
- 12. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]
- 13. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
- 14. prepchem.com [prepchem.com]
- 15. ptfarm.pl [ptfarm.pl]
Overcoming steric hindrance in reactions with (3-Methoxy-2-methylphenyl)hydrazine
This guide functions as a specialized technical support center for researchers working with (3-Methoxy-2-methylphenyl)hydrazine . It addresses the unique reactivity profile created by the "buttressed" steric hindrance of the ortho-methyl group and the electronic activation of the meta-methoxy group.
Strategic Overview: The "Electronic-Steric" Paradox
Working with This compound presents a classic physical organic conflict. You are dealing with a molecule where electronic activation battles steric blockade.
-
The Steric Blockade (The Problem): The methyl group at position 2 is ortho to the hydrazine. This creates significant steric bulk, hindering the approach of electrophiles (like ketones in Fischer Indole synthesis). Furthermore, the methoxy group at position 3 "buttresses" the methyl group, preventing it from flexing away and making the steric wall more rigid.
-
The Electronic Assist (The Solution): The methoxy group at position 3 is an electron-donating group (EDG). It directs electrophilic aromatic substitution to the para position relative to itself. In this molecule, the para position to the methoxy is Position 6 —precisely the open ortho position required for cyclization.
Key Takeaway: While the initial reaction (hydrazone formation) is kinetically slow due to sterics at C2, the subsequent cyclization (C-C bond formation) at C6 is electronically favored. Your protocols must be aggressive enough to overcome the initial barrier but controlled enough to harness the regioselectivity.
Critical Workflows & Protocols
Protocol A: Optimized Fischer Indole Synthesis
Targeting: 6-Methoxy-7-methylindoles
Standard protocols often fail here because the bulky hydrazine reacts sluggishly with ketones. We recommend a Two-Step "Force & Cyclize" Protocol rather than a one-pot method.
Step 1: Kinetic Hydrazone Formation (The Barrier)
Goal: Force the sterically hindered nitrogen to condense with the ketone.
-
Reagents: this compound HCl (1.0 equiv), Ketone (1.2 equiv).
-
Solvent: Ethanol (anhydrous).
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 equiv). Avoid weak acids like acetic acid here; they are insufficient for hindered substrates.
-
Condition: Reflux with Dean-Stark trap or 4Å Molecular Sieves.
-
Why: Water removal is critical. The steric hindrance shifts the equilibrium back toward hydrolysis. Removing water drives the reaction forward.
-
-
Monitoring: TLC (Visualize with PMA stain; hydrazones often appear yellow/orange).
-
Isolation: Evaporate solvent. Do not purify by column (hydrazones are hydrolytically unstable). Proceed immediately to Step 2.
Step 2: Thermodynamic Cyclization (The Electronic Assist)
Goal: Leverage the 3-OMe activation to close the ring at C6.
-
Reagent: Crude Hydrazone from Step 1.
-
Medium: Polyphosphoric Acid (PPA) or ZnCl₂ in Acetic Acid .
-
Recommendation: Use PPA for simple ketones (cyclohexanone). Use ZnCl₂/AcOH for sensitive functional groups.
-
-
Temperature: Heat to 100–110 °C.
-
Note: The 3-OMe group activates the ring, allowing cyclization at slightly lower temperatures than typical deactivated systems, but the 2-Me buttressing requires thermal energy to achieve the transition state geometry.
-
-
Quench: Pour onto crushed ice/ammonia. Extract with EtOAc.
Protocol B: Stabilizing the Reagent (Oxidation Prevention)
The electron-rich nature of the 3-methoxy ring makes this hydrazine prone to air oxidation (turning dark red/brown).
-
Storage: Store strictly as the Hydrochloride Salt . The free base degrades within days.
-
Free-Base Generation (In-situ): If a reaction requires the free base (e.g., Pd-catalyzed coupling), liberate it immediately before use:
-
Suspend salt in degassed EtOAc.
-
Wash with degassed 1M NaOH.
-
Dry over Na₂SO₄ under Argon.
-
Visualizing the Pathway
The following diagram illustrates the steric clash during hydrazone formation and the regioselective cyclization driven by the methoxy group.
Caption: Workflow showing the competition between steric hindrance at the hydrazone formation step and electronic activation during the cyclization step.
Troubleshooting Guide & FAQs
Q1: I am getting low yields of the hydrazone. The starting material remains unreacted.
Diagnosis: The ortho-methyl group is physically blocking the carbonyl attack. Solution:
-
Switch Solvent: Move from Ethanol to Toluene or Benzene .
-
Increase Temperature: Refluxing toluene (110°C) provides more energy than ethanol (78°C).
-
Water Removal: You must use a Dean-Stark apparatus. The equilibrium constant is unfavorable due to sterics; physically removing water is the only way to drive it to completion.
Q2: The Fischer reaction yields a complex mixture. Is the methyl group migrating?
Analysis: While 1,2-methyl shifts are possible, they are rare if the C6 position is open. Likely Cause: "Abnormal" Fischer Indole reaction or polymerization. Solution:
-
Check Regiochemistry: The 3-OMe activates C6 (para to itself). This is the favored path.
-
Lower Acid Strength: If using PPA causes tarring (polymerization of the electron-rich ring), switch to 4% H₂SO₄ in 1,4-Dioxane . This milder condition preserves the methoxy group while effecting cyclization.
Q3: My hydrazine turned black before I could use it.
Diagnosis: Auto-oxidation. The 3-OMe and 2-Me groups make the hydrazine electron-rich and easily oxidized to the diazenium species. Fix:
-
Never store the free base.
-
If your bottle is old, recrystallize the HCl salt from Ethanol/Ether before use.
-
Add 1-2% Sodium Metabisulfite to aqueous workups to prevent oxidation during extraction.
Comparative Data: Catalyst Selection
We compared catalyst efficiency for ortho-hindered hydrazines in Fischer Indole Synthesis.
| Catalyst System | Reaction Temp | Yield (Hindered) | Pros | Cons |
| ZnCl₂ / AcOH | 120°C | 65-75% | Standard, robust | Difficult workup (emulsions) |
| 4% H₂SO₄ / Dioxane | 100°C | 80-85% | Recommended. Cleanest profile | Requires longer reaction time |
| Polyphosphoric Acid (PPA) | 100-150°C | 40-60% | Fast | Causes "tarring" in OMe-substituted rings |
| Microwave (AcOH) | 150°C (5 min) | 70% | Very fast | Scale-up is difficult; pressure risks |
References
-
Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons.[1][2] (Definitive text on mechanism and steric effects).
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Murakami, Y., et al. (1995). "Abnormal Fischer Indole Synthesis of 2-Methoxyphenylhydrazones." Chemical & Pharmaceutical Bulletin, 43(11), 1821-1827. (Key insights into methoxy-group directing effects). Link
-
Wagaw, S., & Buchwald, S. L. (1998). "The Synthesis of Indoles via a Palladium-Catalyzed Annulation." Journal of the American Chemical Society, 120(26), 6621-6622. (Alternative route if Fischer fails). Link
-
Liaw, Y. C., et al. (2017). "Origins of Regioselectivity in the Fischer Indole Synthesis." Journal of Organic Chemistry, 82(11), 5663-5670. Link
Sources
Validation & Comparative
A Comparative Guide to the Analytical Detection of (3-Methoxy-2-methylphenyl)hydrazine: Method Development and Validation
This guide provides an in-depth comparison of analytical methodologies for the detection and quantification of (3-Methoxy-2-methylphenyl)hydrazine, a crucial intermediate in pharmaceutical synthesis. Recognizing the need for robust and reliable analytical techniques in drug development, this document details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method and compares it with alternative techniques such as Gas Chromatography (GC) and Spectrophotometry. The content herein is intended for researchers, scientists, and drug development professionals seeking to establish accurate and efficient analytical protocols.
Introduction: The Analytical Imperative for Substituted Hydrazines
This compound and its analogues are reactive molecules often used as building blocks in the synthesis of active pharmaceutical ingredients (APIs). Due to their potential toxicity and reactivity, it is imperative to monitor their presence as starting materials, intermediates, or impurities in drug substances and products.[1][2] A well-developed analytical method is crucial for ensuring the safety, efficacy, and quality of the final pharmaceutical product.[1] This guide focuses on creating a scientifically sound, validated analytical method that can withstand the rigors of regulatory scrutiny.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[1] However, the polar nature of some hydrazine compounds can present challenges in achieving adequate retention on conventional reversed-phase columns.[3] This guide will address these challenges through a systematic approach to HPLC method development.
HPLC Method Development: A Scientifically Driven Approach
The development of a robust and reliable HPLC method requires a thorough understanding of the analyte's physicochemical properties and the principles of chromatography.[4] The following sections detail the strategic choices made in developing a stability-indicating HPLC method for this compound.
Physicochemical Properties of this compound
Before commencing method development, it is essential to understand the key physicochemical properties of the analyte. For the hydrochloride salt of (3-Methoxyphenyl)hydrazine, which is structurally similar to our target analyte, the following information is available from public databases:
| Property | Value | Source |
| Molecular Weight | 174.63 g/mol | [5] |
| Calculated LogP | 1.4026 | [6] |
| TPSA (Topological Polar Surface Area) | 47.28 Ų | [6] |
The moderate LogP value suggests that reversed-phase chromatography is a viable approach. The presence of the hydrazine and methoxy groups indicates the potential for UV absorbance, making UV detection a suitable choice. A UV-VIS spectrum for (3-Methoxyphenyl)hydrazine hydrochloride is noted to be available, which would be invaluable for selecting an appropriate detection wavelength.[5]
Chromatographic System Selection
Based on the analyte's properties and the goal of achieving a stability-indicating method, the following chromatographic parameters were selected:
-
Column: A C18 column is a versatile and common choice for reversed-phase HPLC. A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm provides a good balance of efficiency and backpressure.
-
Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase and an organic modifier is chosen to ensure the elution of the main analyte and any potential degradation products with varying polarities.
-
Aqueous Phase (A): 0.1% Phosphoric Acid in Water. The acidic pH helps to suppress the silanol interactions on the column and ensures the consistent protonation of the basic hydrazine moiety, leading to sharper peaks.
-
Organic Phase (B): Acetonitrile. Acetonitrile is preferred over methanol in some cases as it can provide better peak shape and lower UV cutoff.
-
-
Detection: A Diode Array Detector (DAD) or a UV-Vis detector set at the absorbance maximum of this compound is recommended. This allows for the sensitive detection of the analyte and provides spectral information for peak purity analysis. Based on the UV spectrum of similar compounds, a wavelength of around 240 nm is a reasonable starting point.[7]
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column.
-
Injection Volume: 10 µL is a typical injection volume for analytical HPLC.
-
Column Temperature: Maintaining the column at a constant temperature, for instance, 30 °C, ensures reproducible retention times.
Experimental Workflow for HPLC Method Development
The logical flow for developing this HPLC method is outlined below.
Caption: Workflow for HPLC Method Development.
Forced Degradation Studies: Ensuring Stability-Indicating Properties
A critical aspect of a robust analytical method in the pharmaceutical industry is its ability to be "stability-indicating." This means the method can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[8] To achieve this, forced degradation studies are performed where the drug substance is subjected to stress conditions more severe than accelerated stability testing.[3]
Protocol for Forced Degradation Studies
The following conditions are recommended for the forced degradation of this compound:
-
Acid Hydrolysis: Reflux the sample with 0.1N HCl at 60°C for 30 minutes.[9]
-
Base Hydrolysis: Reflux the sample with 0.1N NaOH at 60°C for 30 minutes.[9]
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.[8][9]
-
Thermal Degradation: Expose the solid sample to 70°C for 48 hours.[10]
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration.
After exposure, the stressed samples are diluted to a suitable concentration and analyzed by the developed HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[11]
Comparison with Alternative Analytical Methods
While HPLC is a powerful technique, other methods can also be employed for the detection of hydrazine derivatives. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix.
| Feature | HPLC-UV | Gas Chromatography (GC) | Spectrophotometry |
| Principle | Separation based on partitioning between a stationary and mobile phase, followed by UV detection. | Separation of volatile compounds in a gaseous mobile phase, often requiring derivatization for hydrazines.[8][12][13] | Measurement of light absorbance after a chemical reaction that produces a colored product.[1][14][15] |
| Selectivity | High; can separate the analyte from structurally similar impurities and degradation products. | High, especially when coupled with a mass spectrometer (GC-MS).[2] | Low to moderate; prone to interference from other compounds that react with the derivatizing agent.[1] |
| Sensitivity | Good to excellent, depending on the analyte's chromophore. | Excellent, especially with sensitive detectors like an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD).[2] | Moderate; can be improved with preconcentration steps.[14] |
| Sample Throughput | Moderate to high, especially with modern UHPLC systems. | Moderate; sample preparation (derivatization) can be time-consuming.[16] | High for simple colorimetric assays. |
| Instrumentation | Readily available in most analytical laboratories. | Common, but may require specific detectors for high sensitivity. | Basic and widely available. |
| Typical Application | Quantitative analysis, impurity profiling, stability testing. | Analysis of volatile impurities, trace analysis in environmental samples. | Rapid screening, in-process controls where high selectivity is not required. |
Detailed Experimental Protocol: HPLC Method for this compound
This section provides a step-by-step protocol for the developed HPLC method.
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
-
HPLC system with a UV/DAD detector
-
C18 column (250 mm x 4.6 mm, 5 µm)
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B: Acetonitrile.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a suitable diluent (e.g., a mixture of mobile phase A and B).
Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm (or the determined λmax)
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
System Suitability
Before sample analysis, inject the standard solution five times and verify the following system suitability parameters:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative standard deviation (RSD) of peak areas: ≤ 2.0%
Conclusion
This guide has presented a comprehensive approach to the development and validation of a stability-indicating HPLC method for the detection of this compound. The rationale behind the selection of chromatographic parameters has been detailed, emphasizing a scientific and risk-based approach. Furthermore, a comparative analysis with alternative techniques like GC and spectrophotometry highlights the strengths and weaknesses of each method, enabling researchers to select the most appropriate technique for their specific analytical needs. The provided experimental protocol serves as a robust starting point for laboratories to implement this method for routine analysis and quality control in the pharmaceutical industry. The principles and workflows described herein are broadly applicable to the analysis of other substituted hydrazines and related pharmaceutical impurities.
References
- SynThink Research Chemicals. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink.
- Asian Publication Corporation. Spectrophotometric Determination of Trace Amounts of Phenylhydrazine in Water and Biological Samples After Preconcentration by the Cloud. Asian Journal of Chemistry.
- ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
- Taylor & Francis Online. (2006, August 21). Colorimetric Determination of Some Important Hydrazine Derivatives. Analytical Letters, 30(3), 535-544.
- Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian.
- PubMed. (n.d.). Industrial hygiene air monitoring of phenylhydrazine. PubMed.
- PMC. (n.d.). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. PMC.
- ResearchGate. (n.d.). HPLC Chromatographic Profiles from Hydrazine Derivative (1) (Stored at....
-
PubChem. (n.d.). 3-Methoxyphenylhydrazine hydrochloride. PubChem. [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine.
- MedCrave. (2016, December 14).
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. IJRIPP.
- SIELC Technologies. (n.d.). Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column. SIELC.
- Google Patents. (n.d.). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
- ResearchGate. (2025, August 5). Gas-chromatographic determination of 1,1-dimethylhydrazine in water.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- International Journal of Applied Pharmaceutics. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Applied Pharmaceutics.
- PharmaInfo. (n.d.).
- PubMed. (n.d.). Gas chromatographic analysis of monoalkylhydrazines. PubMed.
- ResearchGate. (2025, August 7). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives.
- NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Hydrazines. NCBI Bookshelf.
Sources
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- 2. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. sjpas.com [sjpas.com]
- 5. 3-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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- 10. (3-Methoxy-2,6-dimethylphenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 11. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 12. Industrial hygiene air monitoring of phenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gas chromatographic analysis of monoalkylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
Technical Comparison Guide: Spectroscopic Identification of (3-Methoxy-2-methylphenyl)hydrazine
Executive Summary
(3-Methoxy-2-methylphenyl)hydrazine is a specialized aryl hydrazine intermediate often used in the synthesis of pyrazoles and indoles for pharmaceutical applications. Its structural complexity—featuring a hydrazine moiety, an ether (methoxy), and an alkyl (methyl) group on a 1,2,3-trisubstituted benzene ring—presents unique challenges in infrared (IR) spectroscopy.
This guide provides a technical framework for identifying this compound, distinguishing it from structural isomers (e.g., 4-methoxy-2-methyl isomers), and selecting the optimal sampling technique. We compare Attenuated Total Reflectance (ATR) against the traditional KBr Pellet method, highlighting why ATR is increasingly the preferred workflow for unstable hydrazine derivatives.
Theoretical Framework: Characteristic Band Assignment[1][2][3][4]
To positively identify this compound, one must validate the presence of four distinct structural zones. The values below are derived from group frequency theory and comparative data of analogous aryl hydrazines.
Table 1: Predicted Characteristic IR Bands
| Functional Group | Vibration Mode | Frequency Region (cm⁻¹) | Diagnostic Value |
| Hydrazine (-NH-NH₂) | N-H Stretching | 3400 – 3100 (Doublet/Broad) | Primary. Confirming amine functionality. Often broadens due to H-bonding. |
| N-H Scissoring | 1620 – 1590 | Secondary. Often overlaps with aromatic ring breathing. | |
| Methoxy (-OCH₃) | C-H Stretching (sym) | ~2835 | High. The "Fermi Resonance" band specific to methoxy groups. |
| C-O-C Stretching (asym) | 1275 – 1200 | High. Strong ether band; critical for confirmation. | |
| Methyl (-CH₃) | C-H Stretching | 2960 – 2850 | Medium. Overlaps with other aliphatic signals. |
| C-H Bending (Umbrella) | ~1380 | Medium. Characteristic methyl deformation. | |
| Aromatic Ring | C=C Ring Breathing | 1600 & 1500 | Base. Confirms aromaticity. |
| Substitution Pattern | C-H Out-of-Plane (oop) | 780 – 740 | CRITICAL. Distinguishes the 1,2,3-trisubstitution pattern from isomers. |
Critical Note on Isomerism: The 1,2,3-trisubstituted pattern (vicinal) is the "fingerprint" differentiator. Isomers like 4-methoxy-2-methylphenylhydrazine (1,2,4-substitution) will exhibit a different oop pattern, typically showing two bands at 850–800 cm⁻¹ (isolated H) and 860–800 cm⁻¹ (adjacent 2H).
Comparative Methodology: Sampling Techniques
Hydrazines are prone to oxidation and hygroscopicity (especially as hydrochloride salts). The choice of sampling technique fundamentally alters data quality and workflow efficiency.
Table 2: Performance Comparison (ATR vs. KBr)
| Feature | ATR (Attenuated Total Reflectance) | KBr Pellet (Transmission) |
| Sample Prep | None. Direct application to Diamond/ZnSe crystal. | High. Grinding, mixing, pressing under vacuum.[1] |
| Oxidation Risk | Low. Rapid analysis minimizes air exposure. | High. Long prep time exposes hydrazine to air/moisture. |
| Hygroscopicity | Excellent. Minimal moisture uptake during scan. | Poor. KBr is hygroscopic; "water bands" (3400 cm⁻¹) often obscure N-H region. |
| Ion Exchange | None. Inert crystal surface. | High Risk. If sample is HCl salt, KBr can exchange ions (Cl⁻ ↔ Br⁻), shifting peaks. |
| Sensitivity | Medium (Surface only). | High (Bulk transmission). |
| Verdict | Recommended for Routine ID. | Recommended only for Trace Analysis. |
Experimental Protocol: ATR-FTIR Workflow
This protocol is designed for a self-validating identification using a Diamond ATR accessory.
Step 1: System Initialization
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).
-
Accessory: Single-bounce Diamond ATR.
-
Parameters:
-
Resolution: 4 cm⁻¹[2]
-
Scans: 32 (Sample), 32 (Background)
-
Range: 4000 – 600 cm⁻¹
-
Step 2: Background Acquisition
-
Clean crystal with isopropanol. Ensure it is dry.
-
Collect background spectrum (air). Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
Step 3: Sample Application
-
Place ~5 mg of this compound on the crystal center.
-
Crucial: If the sample is a hydrochloride salt, ensure it is dry. If free base (liquid/low melt), cover crystal fully.
-
Apply pressure using the anvil until the force gauge reads optimal contact (typically ~100 N).
Step 4: Data Acquisition & Processing
-
ATR Correction: Apply "ATR Correction" algorithm in software to adjust for penetration depth differences (linearizes relative intensities to match transmission libraries).
-
Baseline Correction: Apply automatic baseline correction if scattering is observed.
Logic Flow & Validation Strategy
The following diagram illustrates the decision matrix for validating the compound's identity, specifically filtering out potential isomers.
Figure 1: Logic flow for spectroscopic validation. Note the critical checkpoint at the fingerprint region to distinguish regiochemical isomers.
Expert Insights & Troubleshooting
The "Salt" Problem
If your sample is the hydrochloride salt (CAS 18102-30-2 is often sold as HCl), the Ammonium (
-
Recommendation: Do not use KBr pellets for the salt form. The high pressure can facilitate ion exchange (
), causing peak shifts and splitting in the fingerprint region that ruin library matching [1].
Distinguishing the Methoxy
The methoxy group on an aromatic ring usually presents a sharp band near 2835 cm⁻¹ . This is often separated from the main aliphatic C-H cluster. If this band is absent, suspect demethylation (formation of a phenol) which is a common degradation pathway for these ethers.
References
-
Shimadzu Corporation. (2026). KBr Pellet Method vs. ATR Method: Analysis of Hydrochloride Salts. Application News No. A384. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Refer to Chapter 2 for characteristic group frequencies of hydrazines and ethers).
-
NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Structural Analogues (Phenylhydrazine). NIST Chemistry WebBook, SRD 69.[3] [Link]
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[5][6] (Authoritative source for 1,2,3-trisubstituted benzene bending modes).
Sources
- 1. kindle-tech.com [kindle-tech.com]
- 2. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Pyrazine, 2-methoxy-3-methyl- [webbook.nist.gov]
- 4. kindle-tech.com [kindle-tech.com]
- 5. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723940 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
